Kanamycin monosulphate monohydrate
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Overview
Description
Kanamycin monosulphate monohydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used in the treatment of various bacterial infections, particularly those caused by gram-negative bacteria. The compound is known for its ability to inhibit protein synthesis in bacteria, making it an effective bactericidal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kanamycin monosulphate monohydrate is typically synthesized through fermentation processes involving Streptomyces kanamyceticus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The purification process involves several steps, including filtration, precipitation, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is harvested through a series of downstream processing steps, including centrifugation, solvent extraction, and drying .
Chemical Reactions Analysis
Types of Reactions
Kanamycin monosulphate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule, altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various kanamycin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Scientific Research Applications
Kanamycin monosulphate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of aminoglycoside antibiotics and their chemical properties.
Biology: The compound is employed in molecular biology experiments to select and isolate transformants expressing the kanamycin resistance gene.
Medicine: this compound is used in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.
Mechanism of Action
Kanamycin monosulphate monohydrate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA, causing misreading of the mRNA sequence. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional proteins and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Streptomycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Gentamicin: An aminoglycoside antibiotic used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Uniqueness
Kanamycin monosulphate monohydrate is unique in its specific binding to the 30S ribosomal subunit and its ability to cause misreading of the mRNA sequence. This unique mechanism makes it particularly effective against certain bacterial strains that may be resistant to other antibiotics .
Properties
Molecular Formula |
C18H40N4O16S |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |
InChI |
InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2 |
InChI Key |
VWSPLXPERFFCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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